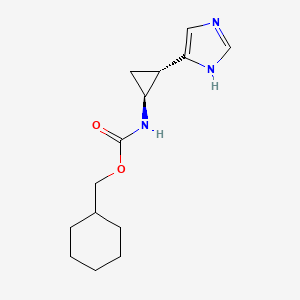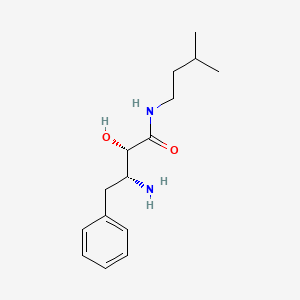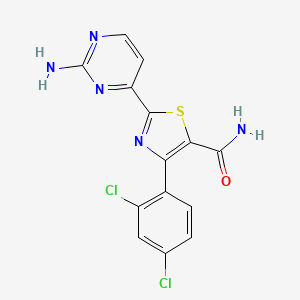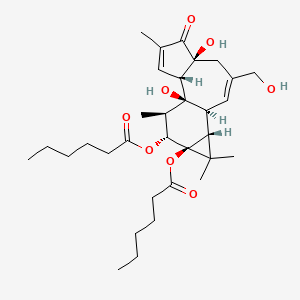
Carbamic acid, (2-(1H-imidazol-4-yl)cyclopropyl)-, cyclohexylmethyl ester, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(1H-imidazol-4-yl)cyclopropyl)-, cyclohexylmethyl ester, trans-: is a chemical compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to an imidazole ring, which is further esterified with cyclohexylmethyl. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole ring. One common method is the cyclization of amino acids cyclopropanation reaction . The final step involves esterification with cyclohexylmethyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to ensure efficiency and scalability. Advanced techniques such as flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the imidazole ring to its oxidized form.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing substituents on the imidazole or cyclopropyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Imidazole-4-carboxylic acid derivatives.
Reduction: : Reduced forms of the compound with altered functional groups.
Substitution: : Substituted imidazole or cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the cyclopropyl group attached to the imidazole ring. Similar compounds include:
Carbamic acid, (2-(1H-imidazol-1-yl)ethyl)-, 1,1-dimethylethyl ester
Carbamic acid, N-[(2-(5-(1H-imidazol-1-ylmethyl)-2-pyridinyl)-4-(trifluoromethoxy)phenyl)sulfonyl]-, butyl ester
These compounds share the imidazole core but differ in their substituents and ester groups, leading to different chemical and biological properties.
Propiedades
Número CAS |
186194-49-0 |
|---|---|
Fórmula molecular |
C14H21N3O2 |
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
cyclohexylmethyl N-[(1S,2S)-2-(1H-imidazol-5-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H21N3O2/c18-14(19-8-10-4-2-1-3-5-10)17-12-6-11(12)13-7-15-9-16-13/h7,9-12H,1-6,8H2,(H,15,16)(H,17,18)/t11-,12-/m0/s1 |
Clave InChI |
SLQAVEDMASVHTL-RYUDHWBXSA-N |
SMILES isomérico |
C1CCC(CC1)COC(=O)N[C@H]2C[C@@H]2C3=CN=CN3 |
SMILES canónico |
C1CCC(CC1)COC(=O)NC2CC2C3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-chlorophenyl)-3-pyridin-2-ylpropyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B10770320.png)
![3-[2-(4-Phenylphenyl)ethyl]-1-azabicyclo[2.2.2]octane](/img/structure/B10770332.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid](/img/structure/B10770337.png)
![[3H]Diprenorphine](/img/structure/B10770348.png)
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10770355.png)
![Tert-butyl 5-[2-[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethylcarbamoyl]thiophene-2-carboxylate](/img/structure/B10770357.png)

![7-[(2S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770370.png)
![Sodium; 7-[3-(4-fluoro-phenyl)-5-isopropyl-2-phenyl-3H-imidazol-4-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B10770371.png)
![3,4-Dimethoxy-N-[6-(4-Methoxyphenoxy)-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl]benzenesulfonamide](/img/structure/B10770372.png)


![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a-[(E)-4-(4-hydroxyphenyl)-2-oxobut-3-enyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B10770404.png)
![(3R)-6-[2-(4-fluorophenyl)-4-propan-2-ylquinolin-3-yl]oxy-3,5-dihydroxyhexanoic acid](/img/structure/B10770407.png)
